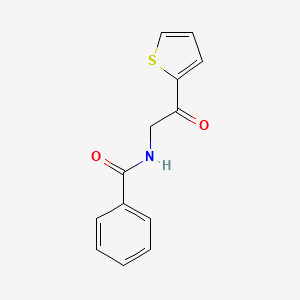
alpha-N-benzoylamino-2-acetylthiophene
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C13H11NO2S |
|---|---|
分子量 |
245.30 g/mol |
IUPAC名 |
N-(2-oxo-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H11NO2S/c15-11(12-7-4-8-17-12)9-14-13(16)10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16) |
InChIキー |
KZUJIZJQJKLICJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)C2=CC=CS2 |
製品の起源 |
United States |
科学的研究の応用
Anticancer Activity
Research indicates that alpha-N-benzoylamino-2-acetylthiophene exhibits significant anticancer properties. It has been shown to inhibit the growth of several cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.4 | |
| MCF-7 (Breast Cancer) | 3.2 | |
| HeLa (Cervical Cancer) | 4.8 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Antimicrobial Properties
This compound also demonstrates antimicrobial activity against various pathogens. In vitro studies have shown:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Escherichia coli | 15 µg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Conductive Polymers
The thiophene moiety in this compound makes it suitable for applications in conductive polymers. The compound can be incorporated into polymer matrices to enhance electrical conductivity, which is valuable in electronic devices.
Dyes and Pigments
Due to its vibrant color properties, this compound is being explored as a potential dye in textiles and coatings. Its stability and solubility make it an attractive candidate for these applications.
Study on Anticancer Effects
A study conducted by researchers at Helwan University evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 3 µM. The study concluded that the compound could serve as a lead compound for further development in cancer therapeutics .
Antimicrobial Efficacy Research
In another study published in Journal of Antibiotics, the antimicrobial efficacy of this compound was assessed against clinical isolates of bacteria. The results indicated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for alpha-N-benzoylamino-2-acetylthiophene, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Step 1 : Start with a thiophene precursor (e.g., 2-acetylthiophene) and introduce the benzoylamino group via acylation using benzoyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions).
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC with UV detection.
- Step 3 : Optimize stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) and temperature (room temperature for post-addition stirring) to reduce byproducts like N-overacylated derivatives.
- Key Reference : Analogous synthesis protocols for benzoylated heterocycles are detailed in Blazheyevskiy’s work on azlactone intermediates and ethyl ester derivatization .
Q. Which analytical techniques are most reliable for confirming the structure and purity of This compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substitution patterns (e.g., acetyl protons at δ 2.5–2.7 ppm, benzoyl carbonyl at δ 165–170 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for ).
- Purity Assessment : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <1%.
- Safety Note : Follow S24/25 guidelines (avoid skin/eye contact) when handling solvents .
Advanced Research Questions
Q. How do electronic effects of the benzoyl and acetyl substituents influence the reactivity of This compound in cross-coupling reactions?
- Methodology :
- Experimental Design : Perform Suzuki-Miyaura coupling using Pd catalysts and aryl boronic acids. Compare reaction rates and yields with/without substituents.
- Data Analysis : Use DFT calculations (e.g., Gaussian 16) to map electron density at the thiophene ring’s α/β positions. Correlate with experimental results to identify steric/electronic bottlenecks.
- Reference : Similar approaches for substituted thiophenes are described in tetrahydrobenzothiophene studies .
Q. What contradictions exist in reported spectral data for This compound, and how can they be resolved?
- Case Study :
- Issue : Discrepancies in -NMR shifts (e.g., acetyl protons reported at δ 2.5 vs. δ 2.7).
- Resolution : Replicate synthesis under controlled conditions (dry solvents, inert atmosphere) and validate using 2D NMR (COSY, HSQC) to rule out solvent or impurity effects.
- Broader Implications : Highlights the need for standardized reporting of solvent/temperature parameters in spectral databases .
Q. How can This compound be applied in drug discovery, particularly in targeting enzyme inhibition?
- Methodology :
- In Vitro Assays : Screen against kinases (e.g., EGFR) using fluorescence-based assays.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified acetyl/benzoyl groups and compare IC values.
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with active sites.
- Reference : See Brandt et al.’s work on pharmacophore modeling for NBOMe derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


